1-[2-(2-chloro-4-formylphenoxy)ethyl]-1H-1,2,3-triazole-4-carboxylic acid
Overview
Description
1-[2-(2-chloro-4-formylphenoxy)ethyl]-1H-1,2,3-triazole-4-carboxylic acid is a synthetic organic compound with a molecular formula of C12H10ClN3O4. This compound is characterized by the presence of a triazole ring, a phenoxy group, and a carboxylic acid functional group. It is used in various scientific research applications due to its unique chemical properties.
Scientific Research Applications
1-[2-(2-chloro-4-formylphenoxy)ethyl]-1H-1,2,3-triazole-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Researchers investigate its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Preparation Methods
The synthesis of 1-[2-(2-chloro-4-formylphenoxy)ethyl]-1H-1,2,3-triazole-4-carboxylic acid typically involves multiple steps. One common method includes the reaction of 2-chloro-4-formylphenol with ethylene oxide to form 2-(2-chloro-4-formylphenoxy)ethanol. This intermediate is then reacted with sodium azide to form 2-(2-chloro-4-formylphenoxy)ethyl azide. Finally, the azide undergoes a cycloaddition reaction with propiolic acid to yield the desired triazole compound .
Chemical Reactions Analysis
1-[2-(2-chloro-4-formylphenoxy)ethyl]-1H-1,2,3-triazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common reagents used in these reactions include potassium permanganate for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Mechanism of Action
The mechanism of action of 1-[2-(2-chloro-4-formylphenoxy)ethyl]-1H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The phenoxy group may also contribute to its binding affinity and specificity. The exact pathways and molecular targets depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar compounds to 1-[2-(2-chloro-4-formylphenoxy)ethyl]-1H-1,2,3-triazole-4-carboxylic acid include other triazole derivatives and phenoxy compounds. For example:
1-[2-(2-chloro-4-formylphenoxy)ethyl]-1H-1,2,3-triazole-4-carboxamide: Similar structure but with a carboxamide group instead of a carboxylic acid.
2-(2-chloro-4-formylphenoxy)acetic acid: Similar phenoxy group but with an acetic acid moiety instead of a triazole ring.
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical reactivity and potential biological activity .
Properties
IUPAC Name |
1-[2-(2-chloro-4-formylphenoxy)ethyl]triazole-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClN3O4/c13-9-5-8(7-17)1-2-11(9)20-4-3-16-6-10(12(18)19)14-15-16/h1-2,5-7H,3-4H2,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRTZROABHGJTIY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=O)Cl)OCCN2C=C(N=N2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClN3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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